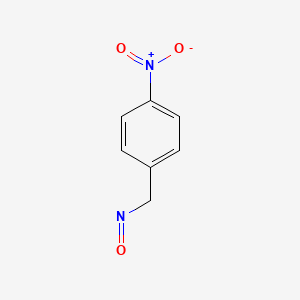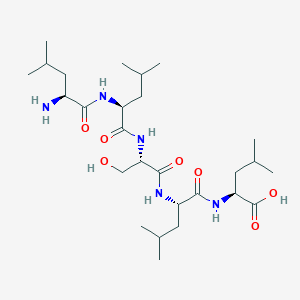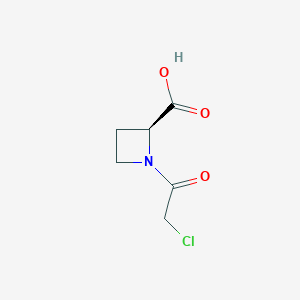
(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid: is a chiral compound with a unique structure that includes an azetidine ring, a carboxylic acid group, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution Products: Various substituted azetidine derivatives.
Oxidation Products: Oxidized forms of the azetidine ring or the chloroacetyl group.
Reduction Products: Reduced forms of the functional groups.
Hydrolysis Products: Carboxylic acids and other hydrolyzed derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine:
Drug Development: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid involves its interaction with various molecular targets, depending on its application. For instance:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Metabolic Pathways: The compound can be involved in metabolic pathways, influencing the synthesis or degradation of biomolecules.
Comparison with Similar Compounds
(2S)-1-(Bromoacetyl)azetidine-2-carboxylic acid: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
(2S)-1-(Fluoroacetyl)azetidine-2-carboxylic acid: Contains a fluoroacetyl group.
(2S)-1-(Iodoacetyl)azetidine-2-carboxylic acid: Contains an iodoacetyl group.
Uniqueness:
Reactivity: The chloroacetyl group in (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid provides unique reactivity compared to its bromo, fluoro, and iodo counterparts.
Applications: Its specific reactivity and properties make it suitable for certain applications where other similar compounds may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
255882-89-4 |
|---|---|
Molecular Formula |
C6H8ClNO3 |
Molecular Weight |
177.58 g/mol |
IUPAC Name |
(2S)-1-(2-chloroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-3-5(9)8-2-1-4(8)6(10)11/h4H,1-3H2,(H,10,11)/t4-/m0/s1 |
InChI Key |
JYUPFCQRUCBSIO-BYPYZUCNSA-N |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)C(=O)CCl |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


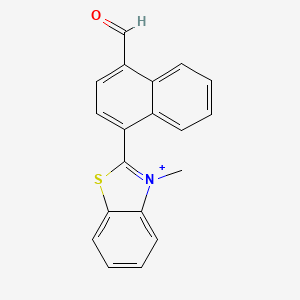

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
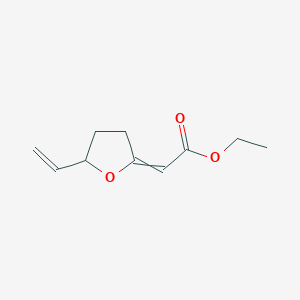
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
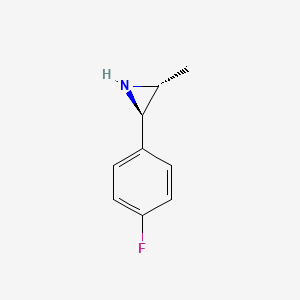
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
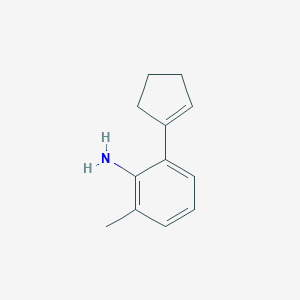
![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)
